An In-depth Technical Guide to N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide (CAS 91088-39-0)
An In-depth Technical Guide to N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide (CAS 91088-39-0)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide, a specialty chemical with potential applications in organic synthesis and drug discovery. This document synthesizes available data to offer insights into its properties, synthesis, and handling, grounded in established chemical principles.
Introduction and Chemical Identity
N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide is a complex organic molecule belonging to the acetoacetamide family. Its structure incorporates a nitrated aromatic ring, a methoxy group, and a reactive β-ketoamide moiety. This combination of functional groups makes it a potentially valuable intermediate for the synthesis of a variety of heterocyclic compounds and other complex organic molecules.
Core Compound Attributes:
| Attribute | Value |
| IUPAC Name | N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide |
| CAS Number | 91088-39-0 |
| Molecular Formula | C₁₁H₁₂N₂O₅ |
| Molecular Weight | 252.23 g/mol |
| Canonical SMILES | CC(=O)CC(=O)NC1=C(C=C(C=C1)[O-])OC |
| InChI Key | KYYRTDXOHQYZPO-UHFFFAOYSA-N |
Chemical Structure:
Caption: Chemical structure of N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide.
Physicochemical and Spectroscopic Properties
While experimentally determined data for this specific compound is not widely available in peer-reviewed literature, properties can be predicted based on its structure and data from analogous compounds.
Predicted Physicochemical Properties:
| Property | Predicted Value | Notes |
| Melting Point | Not available | Expected to be a solid at room temperature. |
| Boiling Point | Not available | Likely to decompose at high temperatures. |
| Solubility | Not available | Expected to be soluble in polar organic solvents like DMSO and DMF. |
| XLogP3 | 1.9 | Indicates moderate lipophilicity. |
| Hydrogen Bond Donors | 1 | From the amide N-H group. |
| Hydrogen Bond Acceptors | 5 | From the carbonyl and nitro oxygens. |
Predicted Spectroscopic Data:
A full suite of spectroscopic data is crucial for the unambiguous identification and quality control of N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide. The following are expected spectral characteristics based on its functional groups.
¹H NMR Spectroscopy (Predicted):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~10.2 | s | 1H | Amide N-H |
| 8.2 - 7.5 | m | 3H | Aromatic C-H |
| ~3.9 | s | 3H | Methoxy O-CH₃ |
| ~3.6 | s | 2H | Methylene -CO-CH₂ -CO- |
| ~2.3 | s | 3H | Acetyl CH₃ |
¹³C NMR Spectroscopy (Predicted):
| Chemical Shift (ppm) | Assignment |
| ~204 | Ketone C =O |
| ~165 | Amide C =O |
| ~150-120 | Aromatic C |
| ~56 | Methoxy O-C H₃ |
| ~50 | Methylene -CO-C H₂-CO- |
| ~30 | Acetyl C H₃ |
FT-IR Spectroscopy (Predicted):
| Wavenumber (cm⁻¹) | Assignment |
| 3300-3100 | N-H Stretch (Amide) |
| 3100-3000 | Aromatic C-H Stretch |
| 2950-2850 | Aliphatic C-H Stretch |
| ~1715 | C=O Stretch (Ketone) |
| ~1680 | C=O Stretch (Amide I) |
| 1550-1500 | N-O Asymmetric Stretch (Nitro) |
| ~1540 | N-H Bend (Amide II) |
| 1350-1300 | N-O Symmetric Stretch (Nitro) |
| ~1250 | Ar-O-C Asymmetric Stretch (Ether) |
Mass Spectrometry (Predicted):
| m/z | Assignment |
| 252.07 | [M]⁺• (Molecular Ion) |
| 207.08 | [M - NO₂]⁺ |
| 168.05 | [M - C₄H₅O₂]⁺ |
Synthesis and Purification
The synthesis of N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide is not extensively detailed in readily available literature. However, a reliable synthetic route can be proposed based on well-established organic chemistry principles, specifically the condensation of an aniline with a β-ketoester.
Proposed Synthetic Pathway:
The most logical and field-proven approach for the synthesis of this compound is the acetoacetylation of 2-methoxy-4-nitroaniline with a suitable acetoacetylating agent, such as diketene or ethyl acetoacetate.
Caption: Proposed synthesis of N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide.
Detailed Experimental Protocol (Proposed):
This protocol is based on analogous, well-documented procedures for the synthesis of acetoacetamides.[1]
Materials:
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2-Methoxy-4-nitroaniline
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Ethyl acetoacetate
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Toluene (or other suitable high-boiling aprotic solvent)
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Glacial acetic acid (catalytic amount)
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Ethanol
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Water
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-methoxy-4-nitroaniline (1.0 eq) and ethyl acetoacetate (1.1 eq) in toluene.
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Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to the mixture. The acid catalyzes the condensation by protonating the carbonyl of the ester, making it more electrophilic.
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Reaction: Heat the reaction mixture to reflux and maintain this temperature. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) to observe the consumption of the starting aniline.
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Work-up: Upon completion, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.
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Purification: The resulting crude product can be purified by recrystallization. A common and effective solvent system for this class of compounds is a mixture of ethanol and water. Dissolve the crude solid in a minimal amount of hot ethanol and slowly add water until turbidity is observed. Allow the solution to cool slowly to induce crystallization.
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Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a cold ethanol/water mixture, and dry under vacuum to a constant weight.
Self-Validation and Quality Control: The identity and purity of the synthesized N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide should be rigorously confirmed using the spectroscopic methods outlined in Section 2 (NMR, IR, and Mass Spectrometry) and by melting point analysis.
Reactivity and Potential Applications
The chemical reactivity of N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide is dictated by its key functional groups:
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β-Dicarbonyl System: The active methylene group between the two carbonyls is acidic and can be deprotonated to form a nucleophilic enolate. This enolate can participate in a wide range of C-C bond-forming reactions, making it a valuable precursor for the synthesis of more complex molecules, including various heterocycles.
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Nitro Group: The nitro group is a strong electron-withdrawing group and can be reduced to an amino group. This transformation opens up further synthetic possibilities, such as the formation of diamino-aromatic compounds.
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Amide Bond: The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions.
Potential Applications in Drug Discovery and Development:
While direct biological activity data for N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide is limited, the structural motifs present in the molecule are found in various biologically active compounds.
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Scaffold for Heterocyclic Synthesis: The 3-oxobutanamide core is a versatile starting material for the synthesis of a wide array of heterocyclic compounds, which are prevalent in many approved drugs.[2]
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Fragment-Based Drug Discovery: This molecule could serve as a fragment in fragment-based screening campaigns to identify new binding motifs for therapeutic targets.
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Derivatives with Potential Biological Activity: The nitroaromatic moiety is a known pharmacophore in certain classes of antimicrobial and anticancer agents.[3] Derivatives of this compound, particularly those where the nitro group is modified or reduced, could be explored for such activities.
Safety and Handling
General Handling Precautions:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
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Avoid inhalation of dust or vapors.
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Avoid contact with skin and eyes.
First Aid Measures:
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In case of skin contact: Immediately wash with plenty of soap and water.
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In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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If inhaled: Move the person to fresh air and keep them comfortable for breathing.
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If swallowed: Rinse mouth. Do NOT induce vomiting.
For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide is a multifaceted organic compound with significant potential as a building block in synthetic and medicinal chemistry. Its combination of a reactive β-dicarbonyl system and a modifiable nitroaromatic ring provides a rich platform for the generation of diverse chemical entities. While experimental data on this specific molecule is sparse, this guide provides a robust framework for its synthesis, characterization, and safe handling, based on established chemical principles and data from analogous structures. Further research into the reactivity and biological activity of this compound and its derivatives is warranted to fully explore its potential in drug discovery and materials science.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 222464, N-(2,4-Dimethylphenyl)-3-oxobutanamide. Retrieved November 25, 2024 from [Link].
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SYNTHESIS, CHARACTERIZATION, POM ANALYSES AND BIOLOGICAL EVALUATION OF N-[(2-METHOXY-5-NITROPHENYL)]-4-OXO-4-[OXY] BUTENAMIDE BA. Semantic Scholar. Available from: [Link]
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3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. ResearchGate. Available from: [Link]
